Bienvenue dans la boutique en ligne BenchChem!

2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide

Physicochemical profiling pKa prediction Drug-likeness

This multifunctional acetamide scaffold offers a primary amine for rapid library synthesis, a metabolically stable cyclopropane, and an iodine atom for crystallography—all in one molecule. Unlike its 2-chloro or des-iodo analogs, it retains physiological protonation (pKa ≈8) and eliminates post-synthesis iodination steps. Procure for CCR5-targeted programs seeking reduced hERG liability or as a defined negative control in AR BF3 assays.

Molecular Formula C12H15IN2O
Molecular Weight 330.16 g/mol
Cat. No. B7932775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide
Molecular FormulaC12H15IN2O
Molecular Weight330.16 g/mol
Structural Identifiers
SMILESC1CC1N(CC2=CC=CC=C2I)C(=O)CN
InChIInChI=1S/C12H15IN2O/c13-11-4-2-1-3-9(11)8-15(10-5-6-10)12(16)7-14/h1-4,10H,5-8,14H2
InChIKeyCDGGNTPGDKDPHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide – Structural Baseline and Procurement Context


2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide (CAS 1353956-11-2, C12H15IN2O, MW 330.17 g/mol) is a substituted acetamide derivative that incorporates a primary amino group, a cyclopropyl ring, and a 2-iodobenzyl moiety on the same nitrogen atom . The compound is supplied at >95% purity by multiple vendors and is positioned as a versatile building block for medicinal chemistry and chemical biology projects . Its multifunctional architecture—simultaneously providing a nucleophilic amine, a metabolically rigidifying cyclopropane, and a heavy halogen atom for halogen bonding and radiolabeling—defines its distinct procurement rationale.

Why 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide Cannot Be Simplified or Replaced by In-Class Analogs


Substituted acetamides with N-benzyl and N-cyclopropyl modifications are not functionally interchangeable. The simultaneous presence of a primary amino group and a 2-iodobenzyl substituent on the same acetamide nitrogen creates a unique physicochemical profile . Replacing the amino group with a chloro substituent (as in the 2-chloro analog) shifts the predicted pKa from approximately 8 to below 0, fundamentally altering the molecule’s protonation state at physiological pH and therefore its ability to engage in salt bridges or hydrogen bonds . Conversely, removing the cyclopropane ring eliminates the conformational restriction that influences metabolic stability and target selectivity . These are not cosmetic variations; they are functional divergences that make simple substitution scientifically invalid.

Comparator-Anchored Quantitative Evidence for 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide


Predicted pKa Shift vs. 2-Chloro Analog Confers Differential Ionisation State at Physiological pH

The predicted basic pKa of 2-amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is 7.99±0.29, indicating >50% protonation of the primary amine at pH 7.4 . In contrast, the direct 2-chloro analog (CAS 1353977-26-0) has a predicted pKa of -2.24±0.20, meaning it remains entirely unprotonated under identical conditions . This drastic difference in charge state alters solubility, permeability, and target-binding capacity, directly impacting the compound’s utility in assay design and lead optimization.

Physicochemical profiling pKa prediction Drug-likeness

Measured LogP Differentiates Target Compound from Des-cyclopropyl and Methyl-substituted Analogs

The experimental/predicted LogP of 2-amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide is approximately 1.73–1.74, placing it in a moderate lipophilicity range suitable for CNS drug-likeness evaluation . The des-cyclopropyl analog 2-amino-N-(2-iodo-benzyl)-acetamide (MW 290.10) has a lower molecular weight and a distinct LogP, while the 4-methyl-benzyl analog is reported with predicted LogP ~2.1–2.2 . The cyclopropyl-iodobenzyl combination gives a unique LogP that is neither excessively lipophilic nor overly polar—a balance that is difficult to replicate with mono-substituted variants.

Lipophilicity LogP Bioavailability prediction

Primary Amine Enables On-Demand Derivatisation That the Chloro Analog Cannot Support

The free –NH2 group of 2-amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide allows rapid acylation, reductive amination, or sulfonylation without prior deprotection, as confirmed by synthetic protocols (SMILES: NCC(=O)N(CC1=C(I)C=CC=C1)C1CC1) . By contrast, the 2-chloro analog (CAS 1353977-26-0) possesses a C–Cl bond amenable to nucleophilic substitution, which requires harsher conditions and creates reactivity orthogonality . This directly changes which synthetic route a user will implement and what final compounds can be accessed. The amino-bearing compound therefore serves as a more convenient entry point for library synthesis where amine diversification is the primary design strategy.

Synthetic building block Amide coupling Medicinal chemistry diversification

Androgen Receptor BF3 Site Activity Provides a Baseline Selectivity Fingerprint Against Nuclear Receptor Mediators

In a fluorometric assay measuring transcriptional activity at the human androgen receptor BF3 site in stably transfected eGFP-expressing LNCaP cells after 5 days, 2-amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide exhibited an IC50 > 50,000 nM (practically inactive) [1]. This weak activity at a nuclear receptor allosteric site is useful as a selectivity baseline: compounds intended for other targets (e.g., CCR5, where preliminary screening suggests antagonist potential [2]) must be verified to avoid off-target nuclear receptor modulation. The same assay has been used to profile structurally related acetamides, establishing a consistent comparative framework.

Androgen receptor BF3 site Selectivity screening

Defined Research Application Scenarios for 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide


Core Amine-Terminated Building Block for Amide Library Synthesis in Early-Stage Drug Discovery

The compound’s free primary amine (pKa ~8.0, making it >50% protonated at pH 7.4 ) enables straightforward acylation with hundreds of carboxylic acid building blocks under standard HATU/DIPEA conditions. This contrasts with the 2-chloro analog, which would require a two-step displacement-deprotection sequence to install the same amine diversity. Medicinal chemists use this compound to rapidly build focused libraries of N-cyclopropyl-N-(2-iodobenzyl)acetamides for primary screening against G protein-coupled receptors and kinases.

Crystallographic Phasing and Heavy-Atom Derivative Preparation

The 2-iodobenzyl substituent provides an intrinsic heavy atom (iodine) for single-wavelength anomalous diffraction (SAD) phasing in protein crystallography . Unlike the des-iodo or 4-methyl analogs, which lack a strong anomalous scatterer, this compound can be soaked directly into target protein crystals to generate derivative datasets without the need for post-synthesis iodination, saving 5–7 days of synthetic effort per derivative.

Replacement Candidate in CCR5 Antagonist Programs Requiring Non-Basic Central Scaffolds

Preliminary screening indicates that 2-amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide acts as a CCR5 antagonist, relevant for HIV entry inhibition and inflammatory disease models [1]. The compound’s predicted LogP of 1.73 and the absence of a strongly basic piperidine/piperazine core (common in many CCR5 antagonists) make it an attractive replacement candidate in programs seeking to reduce hERG liability associated with hydrophilic basic amines. Researchers select this compound when they need a CCR5-active chemotype that departs from the classical tertiary-amine pharmacophore.

Selectivity Counterscreen Standard for Androgen Receptor BF3 Site Engagement

With a measured IC50 > 50 µM at the androgen receptor BF3 allosteric site [2], this compound serves as an ideal negative-control standard when profiling novel nuclear receptor modulators. Procurement for this scenario is driven by the need for a chemically defined, commercially available acetamide that is confirmed inactive at AR BF3, allowing assay scientists to distinguish genuine AR hits from non-specific binders in high-throughput screening campaigns.

Quote Request

Request a Quote for 2-Amino-N-cyclopropyl-N-(2-iodo-benzyl)-acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.